2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride
Description
2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride (CAS: 2225980-94-7) is a nicotinamide-derived compound featuring a D-ribofuranose backbone with triacetyl modifications (at positions 2, 3, and 5) and a chloride counterion.
Properties
Molecular Formula |
C17H21ClN2O8 |
|---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(3-carbamoylpyridin-1-ium-1-yl)oxolan-2-yl]methyl acetate;chloride |
InChI |
InChI=1S/C17H20N2O8.ClH/c1-9(20)24-8-13-14(25-10(2)21)15(26-11(3)22)17(27-13)19-6-4-5-12(7-19)16(18)23;/h4-7,13-15,17H,8H2,1-3H3,(H-,18,23);1H/t13-,14-,15-,17+;/m1./s1 |
InChI Key |
ZGVWQOFMCJVXOV-PDINMNNVSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)[N+]2=CC=CC(=C2)C(=O)N)OC(=O)C)OC(=O)C.[Cl-] |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)OC(=O)C)OC(=O)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Glycosylation Using 2,3,5-Tri-O-acetyl-D-ribofuranosyl Chloride
- Starting Materials : Nicotinamide (Nam) and 2,3,5-tri-O-acetyl-D-ribofuranosyl chloride (a protected sugar chloride).
- Solvent : Anhydrous acetonitrile.
- Conditions : Reaction typically performed at 0 °C to 70 °C for 20 minutes.
- Mechanism : The reaction proceeds via a glycosylation mechanism where the 2′-O-acyl group stabilizes a carbocation intermediate at the anomeric C1′ position, favoring nucleophilic attack from the less sterically hindered face, resulting predominantly in the β-anomer.
- Yields and Selectivity : The reaction yields the triacetylated nicotinamide riboside chloride predominantly as the β-anomer with yields around 62%. A mixture of β/α anomers is typically obtained (e.g., 6:4 ratio), but pure β-anomer can be isolated by selective precipitation and washing.
- Purification : Addition of acetone to the hot reaction mixture precipitates the β-anomer selectively, allowing isolation by filtration and washing.
Preparation of the Ribofuranosyl Chloride Precursor
- The 2,3,5-tri-O-acetyl-1-D-ribofuranosyl chloride is synthesized from 1-O-methyl-2,3,5-tri-O-acetyl-D-ribofuranose with yields up to 87%. This precursor contains a small percentage (~6%) of α-chlororiboside triacetate.
- Alternative halogenation methods include bromination using HBr in acetic acid or bromotrimethylsilane, which influence the β/α anomeric ratio of the resulting halosugar.
Alternative Glycosylation Approaches
- Using 3,5-di-O-benzoyl-D-ribofuranosyl Chloride : This partially protected sugar chloride reacts with nicotinamide in acetonitrile to give dibenzoate intermediates, which upon hydrolysis yield nicotinamide riboside chloride salts. The reaction typically gives a 4:1 β/α mixture.
- Using 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with Ethyl Nicotinate : This two-step method involves coupling with ethyl nicotinate in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf), followed by deprotection with methanolic ammonia to yield β-nicotinamide riboside in high yield and stereoselectivity.
Industrial and Patent Processes
- Recent patents describe processes for preparing nicotinamide riboside chloride derivatives, including 2,3,5-tri-O-acetyl-alpha-nicotinamide-D-ribofuranose chloride, focusing on industrial scalability and avoiding complex intermediates. These processes emphasize direct glycosylation of nicotinamide with protected ribofuranosyl chlorides under controlled conditions to optimize yield and stereoselectivity.
| Preparation Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Synthesis of 2,3,5-tri-O-acetyl ribofuranosyl chloride | From 1-O-methyl-2,3,5-tri-O-acetyl-D-ribofuranose, halogenation with HCl or HBr | 87% yield | ~6% α-chlororiboside impurity |
| Glycosylation with Nicotinamide | Nicotinamide + 2,3,5-tri-O-acetyl ribofuranosyl chloride in anhydrous acetonitrile at 0–70 °C | 62% yield (β-anomer predominant) | β/α anomer ratio ~6:4; β-anomer isolated by acetone precipitation |
| Alternative glycosylation with 3,5-di-O-benzoyl ribofuranosyl chloride | Nicotinamide + 3,5-di-O-benzoyl ribofuranosyl chloride in acetonitrile | Not specified; 4:1 β/α ratio | Followed by hydrolysis in methanolic ammonia |
| Two-step synthesis via ethyl nicotinate | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose + ethyl nicotinate + TMSOTf, then deprotection with NH3/MeOH | >85% overall yield | Complete β-stereoselectivity |
- The glycosylation of nicotinamide with 2,3,5-tri-O-acetyl-D-ribofuranosyl chloride in anhydrous acetonitrile is the most established and efficient method to prepare 2,3,5-triacetyl-alpha-nicotinamide-D-ribofuranose chloride, favoring β-anomer formation due to anchimeric assistance from the 2′-O-acyl group.
- The choice of protecting groups (acetyl vs. benzoyl) and halogenation methods significantly affects the stereoselectivity and yield of the glycosylation step.
- Industrial processes focus on simplifying the synthesis and improving scalability by optimizing reaction conditions and purification steps.
- The compound is a key intermediate for producing nicotinamide riboside salts, which have significant biological relevance as NAD+ precursors with therapeutic potential in metabolic and neurodegenerative diseases.
- Advances in synthetic methodology, including the use of silylated nicotinamide derivatives and alternative glycosyl donors, have improved yields and stereochemical control, facilitating broader applications in biochemical research and pharmaceutical development.
Chemical Reactions Analysis
Mechanistic Pathway
The glycosylation mechanism involves three stages:
-
Halide Activation : 2,3,5-tri-O-acetyl-D-ribofuranosyl chloride undergoes ionization to form a carbocation at C1'.
-
Intermediate Stabilization : The C2-acetyl group participates in delocalizing the carbocation, forming an orthoester structure (Figure F) .
-
Nucleophilic Attack : Nicotinamide attacks the carbocation from the less sterically hindered face, yielding the β-anomer as the major product .
Side products (e.g., α-anomer) arise from competing attack pathways but are minimized through kinetic control and solvent selection .
Deprotection Reactions
Acetyl groups are removed under basic conditions to generate bioactive nicotinamide riboside (NR):
| Deprotection Method | Conditions | Outcome | Source |
|---|---|---|---|
| Methanolic Ammonia (0°C) | 15–18 hours, anhydrous | 85% yield of NR | |
| Temperature Sensitivity | >0°C leads to NR decomposition | Forms nicotinamide as byproduct |
The deprotection step is critical for converting the synthetic intermediate into a biologically active NAD<sup>+</sup> precursor .
Comparative Reactivity with Analogues
The acetyl groups and chloride counterion differentiate this compound from similar derivatives:
Scientific Research Applications
2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of nicotinamide adenine dinucleotide (NAD+) analogs.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential in treating metabolic disorders and age-related diseases by replenishing NAD+ levels.
Industry: Utilized in the production of dietary supplements and nutraceuticals.
Mechanism of Action
The compound exerts its effects primarily by acting as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial cofactor in redox reactions, playing a vital role in cellular metabolism, DNA repair, and signaling pathways. The compound is converted into NAD+ through a series of enzymatic reactions, thereby replenishing NAD+ levels in cells .
Comparison with Similar Compounds
Nicotinamide Riboside Chloride (CAS 23111-00-4)
Structural Differences :
- Nicotinamide Riboside Chloride lacks acetyl groups on the ribose moiety, resulting in a molecular formula of C₁₁H₁₅ClN₂O₅ (MW: 290.7) compared to the acetylated derivative’s higher molecular weight .
- The absence of acetyl groups in Nicotinamide Riboside Chloride increases hydrophilicity, influencing its pharmacokinetics (e.g., faster absorption but shorter half-life).
Functional Implications :
- The triacetyl groups in 2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride likely act as protective moieties, delaying enzymatic hydrolysis and enabling sustained NAD+ biosynthesis in vivo. This prodrug strategy contrasts with Nicotinamide Riboside Chloride, which is directly metabolized into NR .
Anthocyanin Chlorides (e.g., Callistephin Chloride, Ideain Chloride)
Structural Contrast :
- Anthocyanins like Callistephin Chloride (pelargonidin-3-O-glucoside) and Ideain Chloride (cyanidin-3-O-galactoside) are flavonoid glycosides with chloride counterions, distinct from the nicotinamide-ribose framework of the target compound .
Functional Divergence :
- Anthocyanins primarily function as antioxidants and pigments, whereas this compound is geared toward NAD+ metabolism. The shared chloride ion in both classes enhances solubility but serves different biological roles .
Sulfonyl Chlorides (e.g., Benzenesulfonyl Chloride)
Data Table: Key Comparative Attributes
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| This compound | C₁₇H₂₀ClN₂O₈* | ~430.8† | Acetylated ribose, nicotinamide | Prodrug for NAD+ precursors |
| Nicotinamide Riboside Chloride | C₁₁H₁₅ClN₂O₅ | 290.7 | Non-acetylated ribose, chloride | Direct NAD+ precursor |
| Callistephin Chloride | C₂₁H₂₁ClO₁₀ | 484.8 | Anthocyanin, glucoside | Antioxidant, pigment |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.6 | Sulfonyl chloride | Organic synthesis reagent |
*Inferred from structure; †Estimated based on analogous compounds.
Research Findings and Implications
- Bioavailability: Acetylation in this compound may enhance oral bioavailability compared to Nicotinamide Riboside Chloride, as demonstrated in prodrug strategies for nucleotide analogs .
- Stability : The compound’s acetyl groups likely reduce susceptibility to enzymatic degradation, contrasting with anthocyanin chlorides, which are prone to pH-dependent structural changes .
- Therapeutic Potential: Unlike sulfonyl chlorides (reactive intermediates), this compound’s design targets NAD+ replenishment, relevant in aging and metabolic disorders .
Q & A
Q. Optimization Tips :
- Use Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) to reduce disulfide byproducts during conjugation .
- Lyophilize the final product to minimize hydrolysis of acetyl groups.
Advanced: How can researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
Stability studies should follow ICH Q1A guidelines for forced degradation:
pH Stress Testing :
- Prepare solutions in buffers (pH 2–10) and incubate at 25°C for 24–72 hours.
- Monitor degradation via LC-MS to identify hydrolytic products (e.g., deacetylated derivatives or nicotinamide cleavage) .
Thermal Stress Testing :
- Heat solid samples at 40°C, 60°C, and 80°C for 1–4 weeks.
- Analyze using differential scanning calorimetry (DSC) to detect melting point shifts, indicating polymorphic changes .
Light Exposure :
- Expose samples to UV light (320–400 nm) and quantify photodegradation products via high-resolution mass spectrometry (HRMS) .
Q. Data Interpretation :
- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions.
Basic: Which spectroscopic techniques are most effective for characterizing 2,3,5-Triacetyl-alpha-nibofuranose Chloride?
Methodological Answer:
A multi-technique approach is critical:
NMR :
- ¹H NMR (DMSO-d6): Identify acetyl protons (δ 2.0–2.2 ppm) and anomeric proton (δ 5.5–6.0 ppm).
- ¹³C NMR : Confirm acetylation (δ 170–175 ppm for carbonyl carbons) and ribofuranose ring integrity .
FT-IR :
- Detect acetyl C=O stretches (1740–1760 cm⁻¹) and amide N-H bends (1540–1650 cm⁻¹) .
Mass Spectrometry :
- ESI-MS in positive ion mode to observe [M+Cl]⁻ adducts. Compare with theoretical molecular weight (e.g., 475.965 Da for a related ribofuranosylamine analog) .
Advanced: How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
Methodological Answer:
Solvent Screening :
- Test solubility in polar (water, DMSO), semi-polar (acetone), and non-polar (dichloromethane) solvents. Use shake-flask method with UV-Vis quantification at λmax ~260 nm .
Data Reconciliation :
- If discrepancies arise (e.g., higher solubility in DMSO than literature values), assess solvent purity (e.g., residual water in DMSO) via Karl Fischer titration .
Computational Modeling :
- Apply Hansen solubility parameters (HSPs) to predict solvent compatibility. Compare with experimental results to identify outliers .
Basic: What are the key impurities to monitor during synthesis, and how are they quantified?
Methodological Answer:
Common impurities include:
Unreacted Nicotinamide : Detect via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) with retention time ~4.2 minutes .
Deacetylated Byproducts : Use LC-MS/MS to identify masses corresponding to loss of acetyl groups (Δm/z -42 Da per deacetylation event) .
Chloride Counterion Variability : Quantify via ion chromatography with a conductivity detector, ensuring chloride content aligns with stoichiometry (1:1 molar ratio) .
Q. Acceptance Criteria :
Advanced: How does this compound interact with biomolecules in enzymatic assays?
Methodological Answer:
Enzyme Inhibition Studies :
- Test against NAD+-dependent enzymes (e.g., dehydrogenases) using spectrophotometric assays. Monitor NADH production at 340 nm and calculate IC50 values .
Binding Affinity :
- Use surface plasmon resonance (SPR) with gold sensor chips. Immobilize the compound via thiol-gold chemistry (e.g., 11-mercaptoundecanoic acid) and measure real-time binding kinetics with target proteins .
Metabolic Stability :
- Incubate with liver microsomes and quantify remaining compound via LC-MS. Calculate half-life (t½) using first-order decay models .
Basic: What are the best practices for handling and storing this compound to ensure long-term stability?
Methodological Answer:
Storage Conditions :
- Store at -20°C in amber vials under argon to prevent hydrolysis and photodegradation. Desiccate with silica gel to avoid moisture uptake .
Handling Protocols :
- Use gloveboxes for weighing to minimize exposure to humidity. Pre-cool solvents to 4°C before dissolution to reduce thermal stress .
Stability Monitoring :
Advanced: How can isotopic labeling (e.g., ¹³C or ²H) of this compound enhance mechanistic studies in metabolic pathways?
Methodological Answer:
Synthetic Labeling :
- Introduce ¹³C at the ribofuranose C1 position using ¹³C-glucose as a precursor. Confirm labeling efficiency via ¹³C NMR .
Tracer Studies :
- Administer labeled compound to cell cultures and track incorporation into NAD+ pools using LC-HRMS. Use isotopomer distribution analysis (IDA) to map metabolic flux .
Kinetic Isotope Effects (KIE) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
